

# Z-Orn(Fmoc)-OH molecular weight

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## Compound of Interest

Compound Name: Z-Orn(fmoc)-OH

Cat. No.: B613311

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An In-depth Technical Guide to **Z-Orn(Fmoc)-OH** for Researchers, Scientists, and Drug Development Professionals

## Introduction

$\text{N}\alpha$ -Benzylloxycarbonyl- $\text{N}\delta$ -(9-fluorenylmethyloxycarbonyl)-L-ornithine, commonly abbreviated as **Z-Orn(Fmoc)-OH**, is a crucial derivative of the non-proteinogenic amino acid ornithine. It serves as a specialized building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The unique arrangement of its protecting groups—the benzylloxycarbonyl (Z) group on the alpha-amine ( $\text{N}\alpha$ ) and the fluorenylmethyloxycarbonyl (Fmoc) group on the delta-amine ( $\text{N}\delta$ ) of the side chain—provides chemists with precise control over peptide chain elongation and modification. This orthogonal protection strategy is instrumental in the synthesis of complex peptides, including those requiring side-chain modifications, cyclization, or branching.

## Core Properties of Z-Orn(Fmoc)-OH

The fundamental characteristics of **Z-Orn(Fmoc)-OH** are summarized below. This data is essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

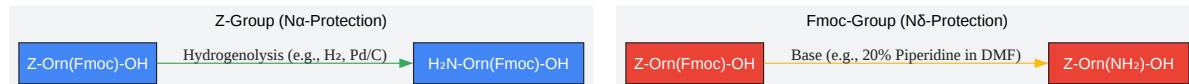
Property	Value	Citations
Molecular Weight	488.53 g/mol	[1][2][3]
Molecular Formula	C <sub>28</sub> H <sub>28</sub> N <sub>2</sub> O <sub>6</sub>	[1][2][4]
CAS Number	201048-68-2	[1][3][5][6]
Boiling Point	746.2 ± 60.0 °C (Predicted)	[2][3][6]
Density	1.279 g/cm <sup>3</sup> (Predicted)	[2][6]
pKa	3.93 ± 0.21 (Predicted)	[2][3][6]
Storage Temperature	2-8°C	[2][3][6]

## The Principle of Orthogonal Protection

The primary strategic advantage of **Z-Orn(Fmoc)-OH** lies in its orthogonal protection scheme. The two protecting groups, Z and Fmoc, are stable under different chemical conditions and can therefore be removed selectively without affecting the other.

- The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This deprotection exposes the side-chain amine, making it available for modification, such as lactam bridge formation for peptide cyclization.
- The Z group is stable to the basic conditions used for Fmoc removal but is labile to hydrogenolysis (catalytic hydrogenation). This group protects the N-terminus during the coupling of subsequent amino acids.

This differential stability allows for precise, directed modifications at the ornithine side chain while the peptide synthesis continues at the N-terminus.



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**Caption:** Orthogonal deprotection strategy for **Z-Orn(Fmoc)-OH**.

## Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

The following is a generalized protocol for the incorporation of **Z-Orn(Fmoc)-OH** into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

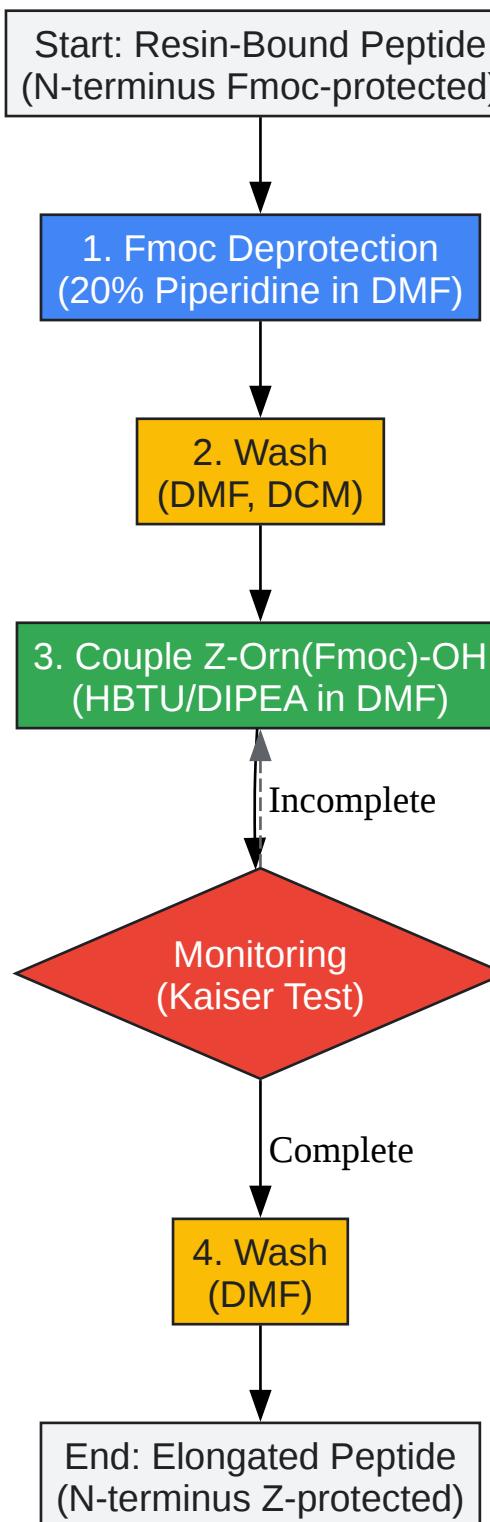
### Materials:

- Rink Amide resin (or other suitable solid support)
- **Z-Orn(Fmoc)-OH**
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBT (Hydroxybenzotriazole)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
- Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)
- Washing solvents: DMF, DCM, Methanol (MeOH)
- Reaction vessel for manual synthesis

### Procedure:

- Resin Preparation:
  - Place the desired amount of resin in the reaction vessel.
  - Swell the resin by washing with DMF for 30-60 minutes.
  - Drain the DMF.

- Fmoc Deprotection (of the resin-bound peptide):
  - Add the 20% piperidine/DMF solution to the resin.
  - Agitate the mixture for 5 minutes. Drain.
  - Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.
  - Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
- Amino Acid Activation and Coupling:
  - In a separate vial, dissolve **Z-Orn(Fmoc)-OH** (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.
  - Allow the activation mixture to pre-activate for 2-5 minutes.
  - Add the activated **Z-Orn(Fmoc)-OH** solution to the deprotected resin.
  - Agitate the reaction vessel for 1-2 hours at room temperature.
- Monitoring and Washing:
  - Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
  - If the coupling is incomplete, the coupling step can be repeated.
  - Once coupling is complete, drain the reaction solution.
  - Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products. The resin is now ready for the deprotection of the N-terminal Fmoc group of the newly added amino acid to continue chain elongation.



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**Caption:** Workflow for a single coupling cycle using **Z-Orn(Fmoc)-OH** in SPPS.

## Safety and Handling

**Z-Orn(Fmoc)-OH** is a chemical reagent that should be handled in a laboratory setting by trained professionals.

- **Hazard Statements:** According to safety data, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[3]</sup>
- **Precautionary Measures:** Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.<sup>[3]</sup> Handle in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.<sup>[3]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, to ensure stability.<sup>[3][6]</sup>

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## References

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